molecular formula C21H21N3O2 B5536852 3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide

3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide

Cat. No. B5536852
M. Wt: 347.4 g/mol
InChI Key: UAJAMXARXUXOPJ-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves multiple steps, including the characterization by NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and X-ray diffraction studies. These procedures confirm the structure and stability of the compound, highlighting its complex synthesis process and the importance of precise conditions for its formation (Kumara et al., 2018).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of pyrazole derivatives. The dihedral angles, conformation, and intermolecular interactions such as hydrogen bonding and π-π interactions are critical features that are thoroughly analyzed to understand the compound's structure (Kumara et al., 2018).

Chemical Reactions and Properties

The compound's reactivity and chemical properties are influenced by its structural features, including the presence of methoxy and carboxamide groups. These groups play a significant role in the compound's interactions and reactivity with other chemical entities, affecting its behavior in chemical reactions (Kumara et al., 2018).

Physical Properties Analysis

Physical properties such as thermal stability, solubility, and optical properties are essential for understanding the compound's behavior under different conditions. Studies have shown that this pyrazole derivative is thermally stable up to a certain temperature and exhibits specific optical properties indicative of its potential application in materials science (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of "3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide" are characterized by its reactivity towards different reagents and conditions. Its functional groups, such as the methoxy and carboxamide groups, significantly influence its chemical behavior, making it a subject of interest for various chemical studies (Kumara et al., 2018).

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are widely recognized for their pharmacophore properties, making them an essential template in combinatorial and medicinal chemistry. Their synthesis often involves condensation followed by cyclization, yielding compounds with widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Such derivatives are also critical synthons in organic synthesis, highlighting their versatility in creating biologically active compounds (Dar & Shamsuzzaman, 2015).

Role in Heterocyclic Chemistry

The synthesis and application of pyrazole-based heterocycles in developing new therapeutic agents are a significant area of research. These compounds serve as key intermediates in generating various heterocyclic systems, extending the categories of bioactive molecules. Strategies to annelate different heterocyclic nuclei with pyrazoles provide a pathway for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

3-(3-methoxyphenyl)-N-methyl-N-[(E)-3-phenylprop-2-enyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-24(13-7-10-16-8-4-3-5-9-16)21(25)20-15-19(22-23-20)17-11-6-12-18(14-17)26-2/h3-12,14-15H,13H2,1-2H3,(H,22,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJAMXARXUXOPJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-N-methyl-N-[(E)-3-phenylprop-2-enyl]-1H-pyrazole-5-carboxamide

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